1-Bromo-2-[2-(methoxymethoxy)ethyl]benzene
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Overview
Description
1-Bromo-2-[2-(methoxymethoxy)ethyl]benzene is an organic compound with the molecular formula C10H13BrO2. It is a brominated aromatic compound that features a benzene ring substituted with a bromo group and a 2-(methoxymethoxy)ethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-[2-(methoxymethoxy)ethyl]benzene can be synthesized through a multi-step process. One common method involves the bromination of 2-(2-(methoxymethoxy)ethyl)benzene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[2-(methoxymethoxy)ethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 2-(2-(methoxymethoxy)ethyl)phenol or 2-(2-(methoxymethoxy)ethyl)aniline.
Oxidation: Formation of 2-(2-(methoxymethoxy)ethyl)benzaldehyde or 2-(2-(methoxymethoxy)ethyl)benzoic acid.
Reduction: Formation of 2-(2-(methoxymethoxy)ethyl)benzene.
Scientific Research Applications
1-Bromo-2-[2-(methoxymethoxy)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its ability to undergo various chemical modifications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[2-(methoxymethoxy)ethyl]benzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methoxymethoxy group is oxidized by the transfer of electrons to the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-2-[2-(methoxymethoxy)ethyl]benzene can be compared with other brominated aromatic compounds such as:
1-Bromo-2-(2-methoxyethoxy)benzene: Similar structure but with a different ether linkage.
1-Bromo-2-(2-ethoxyethoxy)benzene: Similar structure but with an ethoxy group instead of a methoxymethoxy group.
1-Bromo-2-(2-(methoxymethoxy)propyl)benzene: Similar structure but with a propyl chain instead of an ethyl chain.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxymethoxy group, which imparts distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C10H13BrO2 |
---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
1-bromo-2-[2-(methoxymethoxy)ethyl]benzene |
InChI |
InChI=1S/C10H13BrO2/c1-12-8-13-7-6-9-4-2-3-5-10(9)11/h2-5H,6-8H2,1H3 |
InChI Key |
AUAKHKPWJUAQBK-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCC1=CC=CC=C1Br |
Origin of Product |
United States |
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